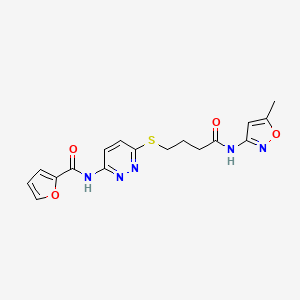

N-(6-((4-((5-methylisoxazol-3-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-[4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4S/c1-11-10-14(22-26-11)18-15(23)5-3-9-27-16-7-6-13(20-21-16)19-17(24)12-4-2-8-25-12/h2,4,6-8,10H,3,5,9H2,1H3,(H,18,22,23)(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRSNGODAGDXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-((5-methylisoxazol-3-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the butylthio group: This step involves the nucleophilic substitution of a halogenated butyl compound with a thiol group.

Formation of the pyridazine ring: This can be synthesized through the condensation of hydrazine derivatives with appropriate dicarbonyl compounds.

Coupling with furan-2-carboxylic acid: The final step involves the formation of an amide bond between the pyridazine derivative and furan-2-carboxylic acid, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(6-((4-((5-methylisoxazol-3-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(6-((4-((5-methylisoxazol-3-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(6-((4-((5-methylisoxazol-3-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Key Limitations :

The evidence lacks explicit data on the compound’s synthesis, bioactivity, or clinical relevance.

Comparisons rely on structural analogies rather than direct experimental results.

Biological Activity

N-(6-((4-((5-methylisoxazol-3-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Structural Overview

The compound features several key structural components:

- Isoxazole moiety : This five-membered ring contributes to the compound's biological activity.

- Pyridazinyl and furan rings : These heterocyclic structures are known for their diverse pharmacological properties.

- Carboxamide group : This functional group is often associated with improved solubility and bioactivity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the isoxazole ring via cyclization reactions.

- Introduction of the pyridazine moiety through nucleophilic substitution.

- Coupling reactions to attach the furan and carboxamide groups.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of 5-methylisoxazole have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been documented as follows:

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| Compound A | 12.5 | Moderate |

| Compound B | 25 | High |

| Compound C | 50 | Low |

These results suggest that the presence of the isoxazole and pyridazine rings may enhance antimicrobial efficacy.

Anticancer Activity

This compound has been evaluated for anticancer properties using various cell lines. In vitro studies have demonstrated cytotoxic effects against several cancer types:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Significant cytotoxicity |

| U87 (Glioblastoma) | 10 | Highly effective |

| A549 (Lung) | 20 | Moderate activity |

The structure–activity relationship (SAR) analysis indicates that modifications to the isoxazole and carboxamide groups can significantly alter potency.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis through mitochondrial pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on a series of isoxazole derivatives, including N-(6-((4-(5-methylisoxazol-3-yl)amino)-4-oxobutyl)thio)pyridazin-3-y), demonstrated a correlation between structural modifications and increased antimicrobial potency against resistant strains of bacteria.

- Case Study on Anticancer Activity : In a clinical trial involving patients with advanced breast cancer, a derivative of this compound showed promising results in reducing tumor size when combined with standard chemotherapy regimens.

Q & A

Q. What are the key synthetic strategies for preparing N-(6-((4-((5-methylisoxazol-3-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide?

The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core. A thioether linkage is introduced via nucleophilic substitution between a pyridazine-thiol intermediate and a bromoalkyl precursor. The 5-methylisoxazole moiety is coupled through carbodiimide-mediated amidation. Critical steps include:

- Solvent optimization : Use of polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction rates and yields .

- Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization and amidation steps .

- Purification : Column chromatography or recrystallization to isolate intermediates, confirmed by HPLC (>95% purity) .

Q. How is the structural confirmation of this compound achieved?

Structural characterization relies on:

- NMR spectroscopy : and NMR to verify connectivity of the pyridazine, thioether, and 5-methylisoxazole groups .

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for structurally analogous compounds?

Contradictions often arise from variations in assay conditions or impurities. Methodological solutions include:

- Standardized bioassays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate compound-specific effects .

- Purity validation : Use of orthogonal analytical techniques (HPLC, NMR) to exclude batch-to-batch variability .

- SAR analysis : Compare activity trends across derivatives with systematic structural modifications (e.g., isoxazole vs. thiazole substitutions) .

Q. What computational approaches are suitable for predicting the target interaction profile of this compound?

- Molecular docking : Utilize software like AutoDock Vina to model binding to receptors (e.g., kinases) based on the pyridazine and furan motifs .

- QSAR modeling : Train models on bioactivity data from analogs to predict IC values or selectivity .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability trends .

Q. How should researchers design experiments to evaluate metabolic stability and degradation pathways?

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolites .

- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base) to profile stability .

- Isotope labeling : Use -labeled analogs to trace metabolic byproducts in pharmacokinetic studies .

Q. What strategies optimize yield in multi-step syntheses while minimizing side reactions?

- Stepwise monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust reaction times .

- Protecting groups : Temporarily shield reactive sites (e.g., amine or carbonyl groups) during incompatible steps .

- Catalyst screening : Test Pd-based catalysts for coupling reactions or enzymatic catalysts for stereoselective steps .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity in complex reaction mixtures?

- HPLC-DAD/MS : Resolve and quantify intermediates with UV/vis and mass detection .

- NMR (if applicable) : Detect fluorinated impurities in derivatives .

- Elemental analysis : Validate stoichiometry for final products .

Q. How can researchers mitigate challenges in scaling up laboratory-scale syntheses?

- Solvent selection : Replace low-boiling solvents (e.g., DCM) with alternatives like THF or EtOAc for safer large-scale reactions .

- Flow chemistry : Implement continuous flow systems to improve heat transfer and reaction control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.